7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, hydroxyl, methoxy, and chloro substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:
Formation of the chromeno[2,3-c]pyrrole core: This step involves cyclization reactions under specific conditions.
Introduction of substituents: Bromine, hydroxyl, methoxy, and chloro groups are introduced through various substitution reactions.
Final assembly: The intermediate compounds are combined to form the final product.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting bromine to hydrogen.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug development due to its unique chemical properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other brominated, hydroxylated, methoxylated, and chlorinated derivatives of chromeno[2,3-c]pyrrole. These compounds share some chemical properties but differ in their specific substituents, leading to variations in their reactivity and applications. The uniqueness of 7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H16Br2ClNO5 |
---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
7-bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorophenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H16Br2ClNO5/c1-33-19-9-13(8-16(27)23(19)31)21-20-22(30)15-10-14(26)6-7-18(15)34-24(20)25(32)29(21)11-12-4-2-3-5-17(12)28/h2-10,21,31H,11H2,1H3 |
InChI Key |
FOSNTXXTKXWIRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)Br)Br)O |
Origin of Product |
United States |
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